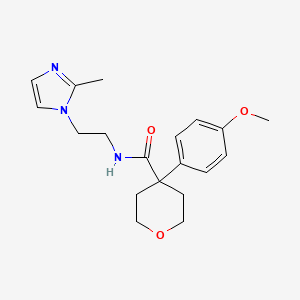
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is part of a broader class of chemicals that have garnered attention for their potential applications and unique structural features. These compounds are studied for their synthesis pathways, molecular structures, chemical reactivity, and both physical and chemical properties.
Synthesis Analysis
Research on similar compounds, such as 3-Nitro-2-amino-benzoic acid, demonstrates complex multi-step synthesis processes involving nitration, dehydration, amidation, and rearrangement reactions (L. Fang, 2009). These methodologies provide insights into potential synthetic routes that could be adapted for the target compound.
Molecular Structure Analysis
The structure of benzodioxin derivatives, including their nitro-substituted forms, has been elucidated using techniques such as X-ray crystallography (A. Irving & H. Irving, 1991). These studies reveal the steric effects and molecular conformations that influence the chemical behavior and reactivity of such compounds.
Chemical Reactions and Properties
The reactivity of similar compounds under various conditions, including their participation in metathesis reactions and interactions with nitrosoarenes, has been documented (Sagar Ashok Gawade, D. B. Huple, & Rai‐Shung Liu, 2014). These findings can inform predictions about the reactivity of the compound .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Reactions :
- A study by Irving & Irving (1991) investigated the reaction of 2-nitrophenol with trichloroacetaldehyde, resulting in compounds including 2,2-di(3-nitro-4-hydroxyphenyl)-1,1,1-trichloroethane and a benzodioxin derivative. This research helps in understanding the chemical properties and reactions of related benzodioxin compounds (Irving & Irving, 1991).
Antiparasitic Properties :
- Delmas et al. (2002) explored the antiparasitic properties of 6-nitro-benzothiazoles and their anthranilic acid derivatives, including their effects on Leishmania infantum and Trichomonas vaginalis. This research highlights the potential medical applications of similar nitrobenzothiazole compounds (Delmas et al., 2002).
Bacterial Biofilm Inhibition :
- Research by Abbasi et al. (2020) on N-Alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides showed their ability to inhibit bacterial biofilms, suggesting the relevance of benzodioxin derivatives in combating bacterial resistance (Abbasi et al., 2020).
Anti-Inflammatory Properties :
- A study by Vazquez et al. (1997) synthesized racemic 2-(2,3-dihydro-1,4-benzodioxin-6-yl)propionic acid and examined its anti-inflammatory properties. This research provides insight into the potential therapeutic uses of benzodioxin derivatives in inflammation-related conditions (Vazquez et al., 1997).
Luminescence Sensitization :
- Viswanathan & Bettencourt-Dias (2006) investigated thiophenyl-derivatized nitrobenzoic acid ligands as possible sensitizers of Eu(III) and Tb(III) luminescence, contributing to the understanding of luminescent properties in related compounds (Viswanathan & Bettencourt-Dias, 2006).
Eigenschaften
IUPAC Name |
(E)-3-(6-nitro-4H-1,3-benzodioxin-8-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO6/c13-10(14)2-1-7-3-9(12(15)16)4-8-5-17-6-18-11(7)8/h1-4H,5-6H2,(H,13,14)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPJKEKUWWGPCL-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])C=CC(=O)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])/C=C/C(=O)O)OCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(6-Nitro-2,4-dihydro-1,3-benzodioxin-8-yl)prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 6-cinnamoyl-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2488699.png)


![6-Chloro-N-methyl-N-[(2-methyl-1,2,4-triazol-3-YL)methyl]pyridine-3-sulfonamide](/img/structure/B2488702.png)
![(E)-6-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B2488705.png)

![1-(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}piperidin-4-yl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2488707.png)
![Tert-butyl 2-(ethylthio)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate](/img/structure/B2488708.png)


![5-Methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B2488712.png)

![3-amino-7,7-dimethyl-5-oxo-N-[(oxolan-2-yl)methyl]-4-phenyl-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2488718.png)
![1-benzyl-7-methyl-N-(naphthalen-1-yl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2488720.png)